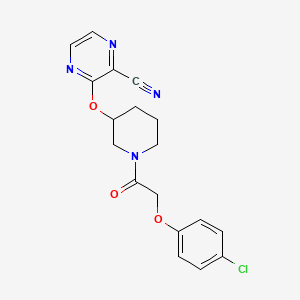

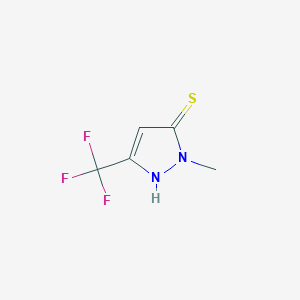

![molecular formula C17H16Cl2N4O8S2 B2752934 1,4-Bis[(2-chloro-5-nitrophenyl)sulfonyl]-1,4-diazepane CAS No. 447410-60-8](/img/structure/B2752934.png)

1,4-Bis[(2-chloro-5-nitrophenyl)sulfonyl]-1,4-diazepane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,4-Bis[(2-chloro-5-nitrophenyl)sulfonyl]-1,4-diazepane is a chemical compound with the molecular formula C16H14Cl2N4O8S2 . It has an average mass of 525.340 Da and a monoisotopic mass of 523.963013 Da .

Synthesis Analysis

The synthesis of piperazine derivatives, which includes this compound, has been explored in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of this compound was elucidated using conformational analysis . The lowest energy conformer of the molecule was determined through this analysis .科学的研究の応用

Synthesis and Characterization of Complexes

Research has explored the synthesis and characterization of various complexes involving diazepane derivatives, providing insights into their potential applications in catalysis and enzyme modeling. For instance, a study detailed the synthesis of novel square pyramidal iron(III) complexes using linear tetradentate bis(phenolate) ligands, including derivatives of 1,4-diazepane. These complexes were investigated as structural and reactive models for intradiol-cleaving 3,4-PCD enzymes, showing potential in mimicking enzyme functions and studying enzyme-related processes (Mayilmurugan et al., 2010).

Catalytic Applications

The catalytic properties of complexes derived from diazepane-related compounds have been extensively studied. For example, nickel(II) complexes of sterically modified linear N4 ligands, including those related to 1,4-diazepane, have been synthesized and characterized. These complexes were examined for their effect on nickel(II) spin-state and catalytic alkane hydroxylation, demonstrating their potential in catalyzing chemical transformations with specific selectivity and efficiency (Sankaralingam et al., 2017).

Development of Novel Catalysts

In another study, a novel nano-sized N-sulfonated Brönsted acidic catalyst was introduced for promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This highlights the role of diazepane derivatives in facilitating new and efficient synthetic routes for the production of biologically active compounds (Goli-Jolodar et al., 2016).

Proton Exchange Membrane Research

The synthesis and investigation of proton exchange properties of sulfonated polytriazoles from new diazide monomers, including diazepane derivatives, have been explored. These studies contribute to the development of materials with potential applications in fuel cells and other energy-related technologies (Saha et al., 2017).

特性

IUPAC Name |

1,4-bis[(2-chloro-5-nitrophenyl)sulfonyl]-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2N4O8S2/c18-14-4-2-12(22(24)25)10-16(14)32(28,29)20-6-1-7-21(9-8-20)33(30,31)17-11-13(23(26)27)3-5-15(17)19/h2-5,10-11H,1,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQUMLZMZLMEVCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)S(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2N4O8S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-3-[6-(methoxycarbonyl)pyridin-3-yl]prop-2-enoic acid hydrochloride](/img/structure/B2752853.png)

![methyl N-{5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-methylphenyl}carbamate](/img/structure/B2752856.png)

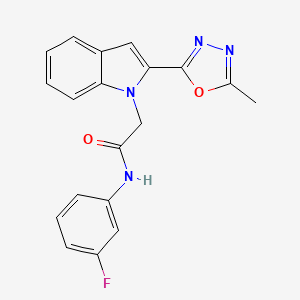

![N-(imidazo[2,1-b]thiazol-6-ylmethyl)-4-methoxybenzenesulfonamide](/img/structure/B2752857.png)

![[(1S,2S,5R)-3-azabicyclo[3.1.0]hexan-2-yl]methanol](/img/structure/B2752858.png)

![N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2752860.png)

![N'-(1,3-Benzodioxol-5-yl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2752868.png)

![Ethyl 5-[(4-chlorobenzyl)sulfanyl]-2-thioxo-1,3-dithiole-4-carboxylate](/img/structure/B2752869.png)